molecular formula C12H21N3O2 B7985328 N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7985328
M. Wt: 239.31 g/mol
InChI Key: RSNNRDBLHKCUIL-LLVKDONJSA-N
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Description

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, an amino-acetyl group, and a cyclopropyl-acetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via an acylation reaction using an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.

    Attachment of the Cyclopropyl-Acetamide Moiety: The final step involves the coupling of the cyclopropyl-acetamide moiety to the piperidine ring. This can be achieved through an amidation reaction using a cyclopropylamine derivative and an activating agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the acetamide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide N-oxide, while reduction may produce N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide.

Scientific Research Applications

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Biological Research: It is used as a tool compound to investigate the role of specific receptors and enzymes in biological systems.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the central nervous system, altering signal transduction and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide analogs: Compounds with similar structures but different substituents on the piperidine ring or acetamide moiety.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-3-carboxamide or piperidine-4-carboxamide.

    Cyclopropyl-acetamide derivatives: Compounds with the cyclopropyl-acetamide moiety, such as N-cyclopropyl-acetamide or N-cyclopropyl-methyl-acetamide.

Uniqueness

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNNRDBLHKCUIL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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